molecular formula C6H12N2O B13328983 (1S,2S)-2-Aminocyclopentane-1-carboxamide

(1S,2S)-2-Aminocyclopentane-1-carboxamide

Cat. No.: B13328983
M. Wt: 128.17 g/mol
InChI Key: FUGFTUCRJJFPES-WHFBIAKZSA-N
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Description

(1S,2S)-2-Aminocyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C6H12N2O and its molecular weight is 128.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

(1S,2S)-2-aminocyclopentane-1-carboxamide

InChI

InChI=1S/C6H12N2O/c7-5-3-1-2-4(5)6(8)9/h4-5H,1-3,7H2,(H2,8,9)/t4-,5-/m0/s1

InChI Key

FUGFTUCRJJFPES-WHFBIAKZSA-N

Isomeric SMILES

C1C[C@@H]([C@H](C1)N)C(=O)N

Canonical SMILES

C1CC(C(C1)N)C(=O)N

Origin of Product

United States

Foundational & Exploratory

The Cyclopentane Scaffold: Engineering Bioactivity via Conformational Constraint

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide to Aminocyclopentane Derivatives in Drug Discovery

Executive Summary

The aminocyclopentane ring is not merely a linker; it is a thermodynamic anchor. In modern medicinal chemistry, this five-membered carbocycle serves as a critical bioisostere for proline, a transition-state mimic for glycohydrolase processing, and a rigid scaffold for G-protein coupled receptor (GPCR) ligands.[1]

This guide analyzes the structural and synthetic evolution of aminocyclopentane derivatives. Unlike flexible acyclic amines, the cyclopentane core reduces the entropic penalty of binding (


) by pre-organizing functional groups into bioactive conformations. We will trace this trajectory from the early metabotropic glutamate receptor probes (ACPD) to the rational design of the neuraminidase inhibitor Peramivir, providing actionable synthetic protocols and structural insights for immediate application in research.
Part 1: Structural Fundamentals & Stereochemical Significance[1]

The efficacy of aminocyclopentane derivatives hinges on the ring's ability to adopt specific "pucker" conformations—typically the envelope (


) or twist (

) forms. This conformational bias is the primary driver for their utility in peptidomimetics and transition-state mimicry.[1]
The Entropic Advantage

When a flexible ligand binds to a protein, it must freeze out rotatable bonds, incurring an entropic penalty. The cyclopentane ring restricts these rotations prior to binding.

  • Proline Mimicry: The 1,2-aminocyclopentane carboxylic acid scaffold is a carbocyclic isostere of proline. However, unlike proline, it offers a functionalizable ring carbon (C3/C4) without disrupting the backbone torsion angles (

    
    ).
    
  • Beta-Turn Stabilization: Incorporating 2-aminocyclopentane carboxylic acid (

    
    ) into peptide backbones forces the chain into a reverse turn (specifically 
    
    
    
    -turn types I or II), critical for GPCR recognition.[1]
DOT Diagram: Structural Logic of Beta-Turn Mimicry

The following diagram illustrates how the constrained cyclopentane ring forces linear peptides into a bioactive turn conformation.

BetaTurnMimicry cluster_linear Linear Peptide (High Entropy) cluster_constrained Beta-Turn Mimetic (Low Entropy) L1 Residue i L2 Residue i+1 (Flexible) L1->L2 L3 Residue i+2 L2->L3 process Incorporation of Cyclopentane Scaffold L2->process C2 Cyclopentane Core (Rigid Spacer) process->C2 C1 Residue i (H-Bond Acceptor) C1->C2 Phi Constraint C3 Residue i+3 (H-Bond Donor) C2->C3 Psi Constraint C3->C1 Intramolecular H-Bond

Figure 1: Mechanism of entropy reduction and beta-turn induction via aminocyclopentane insertion.[1]

Part 2: Synthetic Evolution & Therapeutic Case Studies

The history of this scaffold is defined by the struggle to control stereochemistry. Early efforts relied on separating complex diastereomeric mixtures, while modern methods utilize enzymatic desymmetrization.[2]

2.1 The Early Era: Glutamate Receptor Probes (ACPD)

In the 1990s, 1-aminocyclopentane-1,3-dicarboxylic acid (ACPD) became the gold standard for distinguishing metabotropic glutamate receptors (mGluRs) from ionotropic ones.[1]

  • The Challenge: ACPD possesses two chiral centers. The biological activity is highly stereospecific.

  • The Insight: The (1S,3R)-isomer is a potent agonist for mGluR1 and mGluR5, whereas the (1R,3S)-isomer is largely inactive.[1] This established the necessity for stereoselective synthesis over racemic separation.

2.2 The Modern Era: Peramivir (Neuraminidase Inhibition)

Peramivir (BCX-1812) represents the pinnacle of rational design using this scaffold.[1] Unlike the cyclohexene ring of Oseltamivir (Tamiflu), Peramivir uses a cyclopentane ring to position a guanidino group and a hydrophobic side chain.

Key Structural Features:

  • Guanidino Group: Interacts with the conserved Glu119/Asp151/Glu227 triad in the viral active site.

  • Acetylamino Group: Fills the S1 hydrophobic pocket.

  • 1-Ethylpropyl Side Chain: Fills the S2 hydrophobic pocket (similar to Oseltamivir).[1]

Comparative Data: Neuraminidase Inhibitors

FeaturePeramivir (Rapivab)Oseltamivir (Tamiflu)Zanamivir (Relenza)
Core Scaffold Cyclopentane (Saturated)Cyclohexene (Unsaturated)Dihydropyran
Transition State Mimics distorted geometryMimics oxonium ionMimics oxonium ion
Binding Affinity (

)
< 1.0 nM (Typical)~ 1-2 nM~ 1-2 nM
Route IV (Intravenous)OralInhalation
Key Advantage High affinity due to rigid scaffoldOral bioavailabilityLow resistance profile
DOT Diagram: Peramivir SAR Logic

This diagram visualizes the iterative design process that led to Peramivir.

PeramivirSAR Target Target: Influenza Neuraminidase Transition State Scaffold Scaffold Selection: Cyclopentane Ring Target->Scaffold Requirement: Planar/Envelope Geometry Mod1 Modification 1: Add Guanidino Group Scaffold->Mod1 Result1 Result: Strong Electrostatic Interaction (Glu119) Mod1->Result1 Mod2 Modification 2: Add Hydrophobic Side Chain Result1->Mod2 Result2 Result: Fills S2 Pocket (High Affinity) Mod2->Result2 Final Final Drug: Peramivir (BCX-1812) Result2->Final

Figure 2: Structure-Activity Relationship (SAR) flow leading to the discovery of Peramivir.

Part 3: Experimental Protocol (Self-Validating System)

Protocol: Enzymatic Resolution of cis-4-aminocyclopent-2-en-1-ol Context: This is a foundational intermediate for synthesizing carbocyclic nucleosides and Peramivir analogs. Chemical resolution is inefficient; enzymatic resolution provides >99% ee (enantiomeric excess).[1]

Objective: Isolate (-)-(1R,4S)-4-aminocyclopent-2-en-1-ol from the racemic lactam precursor.[1]

1. Reagents & Setup
  • Substrate: (±)-2-azabicyclo[2.2.1]hept-5-en-3-one (Vince Lactam).[1]

  • Enzyme: Candida antarctica Lipase B (CAL-B), immobilized (e.g., Novozym 435).[1]

  • Solvent: Diisopropyl ether (DIPE) or Toluene (anhydrous).[1]

  • Acyl Donor: Vinyl acetate (2.0 equivalents).[1]

2. The Workflow (Step-by-Step)

Step A: Ring Opening (Chemical) [1]

  • Hydrolyze the lactam using 2M HCl/MeOH under reflux for 4 hours.

  • Concentrate in vacuo to yield the racemic amino ester hydrochloride.

  • Neutralize with

    
     and protect the amine (e.g., Boc-anhydride) to generate the racemic N-Boc-aminocyclopentenol.[1]
    

Step B: Enzymatic Kinetic Resolution (Biological)

  • Dissolve racemic N-Boc-aminocyclopentenol (10 mmol) in DIPE (50 mL).

  • Add Vinyl Acetate (20 mmol).

  • Add CAL-B (100 mg/mmol substrate).[1]

  • Incubation: Shake at 30°C, 200 rpm.

    • Validation Checkpoint: Monitor reaction by chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH 95:5).

  • Stop Condition: The reaction stops automatically at 50% conversion because the enzyme is highly selective for the (1S,4R)-enantiomer, acetylating it to the acetate. The desired (1R,4S)-alcohol remains unreacted.[1]

Step C: Separation & Validation

  • Filter off the enzyme.

  • Evaporate solvent.[1]

  • Purification: Flash chromatography (SiO2, Hexane/EtOAc).[1] The acetate (fast moving) separates easily from the alcohol (slow moving).

  • Quality Control (Self-Validation):

    • NMR:

      
       NMR must show distinct shift of the CH-OH proton vs CH-OAc.
      
    • Optical Rotation: Compare

      
       with literature values (approx -45° for the alcohol).
      
Part 4: Future Outlook

The aminocyclopentane scaffold is evolving beyond simple enzyme inhibitors. Current research focuses on:

  • Foldamers: Using

    
    -aminocyclopentane carboxylic acids to create short peptides that fold into helices or sheets, resisting proteolytic degradation.[1]
    
  • Fragment-Based Drug Discovery (FBDD): Using small, rigid aminocyclopentane fragments to probe protein surfaces (e.g., KRAS pockets) where flexible linkers fail due to entropy costs.[1]

References
  • Chand, P., et al. (2001).[3] "Systematic Structure-Based Design and Stereoselective Synthesis of Novel Multi-Substituted Cyclopentane Derivatives with Potent Anti-influenza Activity." Journal of Medicinal Chemistry.

  • Mulvihill, M. J., Gage, J. L., & Miller, M. J. (1998).[4] "Enzymatic Resolution of Aminocyclopentenols as Precursors to d- and l-Carbocyclic Nucleosides." Journal of Organic Chemistry.

  • Babu, Y. S., et al. (2000). "BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective neuraminidase inhibitor of influenza A and B viruses."[1] Journal of Medicinal Chemistry.

  • Schoepp, D. D., et al. (1991). "1-aminocyclopentane-1,3-dicarboxylic acid (1S,3R-ACPD)- and 1R,3S-ACPD-stimulated brain phosphoinositide hydrolysis."[1][5] European Journal of Pharmacology.

  • Bernardi, E., et al. (2023). "Beta-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid." The Journal of Organic Chemistry. [1]

Sources

Methodological & Application

One-Pot Synthesis of Functionalized Cyclopentene-1-Carboxamides via Palladium-Catalyzed Intramolecular Annulation

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers

Abstract

The cyclopentene ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous bioactive molecules. When functionalized with a carboxamide group, these structures offer versatile points for molecular interaction, making them highly valuable in drug discovery.[1][2][3] This application note provides a comprehensive guide to a robust and efficient one-pot synthesis of functionalized cyclopentene-1-carboxamides. We detail a methodology centered on the intramolecular Mizoroki-Heck reaction, a powerful palladium-catalyzed C-C bond-forming process. This guide elucidates the underlying reaction mechanism, provides a detailed step-by-step experimental protocol, and offers insights into substrate scope and potential troubleshooting. The protocols and data presented herein are designed to be directly applicable for researchers in synthetic chemistry, pharmacology, and drug development, enabling the rapid generation of molecular complexity from readily available starting materials.

Introduction: The Strategic Value of Cyclopentene Carboxamides

The synthesis of five-membered carbocycles is a cornerstone of modern organic chemistry, driven by the prevalence of the cyclopentane framework in natural products and pharmaceuticals.[1] The inclusion of an endocyclic double bond to form a cyclopentene, coupled with a carboxamide functional group, creates a molecular entity with significant potential. The carboxamide group is a key pharmacophore, capable of acting as both a hydrogen bond donor and acceptor, which enhances target affinity and modulates pharmacokinetic properties.[3]

Traditional multi-step syntheses for such structures are often laborious and inefficient. One-pot reactions, by contrast, offer a streamlined approach by combining multiple transformations in a single reaction vessel. This strategy not only improves overall yield and reduces waste but also accelerates the discovery process by allowing for the rapid synthesis of compound libraries. The intramolecular Mizoroki-Heck reaction is particularly well-suited for this purpose, demonstrating high functional group tolerance and excellent control over regioselectivity and stereoselectivity.[4][5] This guide focuses on leveraging this reaction to construct highly functionalized cyclopentene-1-carboxamides in a single, efficient operation.

Reaction Mechanism and Scientific Rationale

The one-pot synthesis is predicated on the intramolecular Mizoroki-Heck reaction. The success of this catalytic process hinges on the careful selection of the palladium source, ligand, base, and solvent, as each component plays a critical role in the catalytic cycle.

The generally accepted mechanism proceeds via a neutral pathway as illustrated below.[4][5]

  • Oxidative Addition : The cycle begins with the oxidative addition of an aryl or vinyl halide (in our case, an ortho-halobenzamide derivative) to a coordinatively unsaturated Palladium(0) complex, forming a Pd(II) intermediate.

  • Migratory Insertion (Carbopalladation) : The alkene moiety of the substrate coordinates to the Pd(II) center. This is followed by a syn-migratory insertion of the alkene into the Aryl-Pd bond. This intramolecular step is highly regioselective, typically favoring a 5-exo-trig cyclization to form the five-membered ring, as this is kinetically and thermodynamically preferred over the alternative 6-endo cyclization.[6]

  • β-Hydride Elimination : For the catalytic cycle to regenerate, the resulting alkyl-Pd(II) intermediate must undergo β-hydride elimination. This step forms the cyclopentene double bond and a hydridopalladium(II) complex. The orientation of this elimination dictates the final position of the double bond.

  • Reductive Elimination & Catalyst Regeneration : The base present in the reaction mixture neutralizes the generated hydrohalic acid (HX) and facilitates the reductive elimination of HX from the hydridopalladium(II) complex, thereby regenerating the active Pd(0) catalyst.

The choice of ligand (e.g., phosphines like BINAP, DPEphos) is crucial for stabilizing the palladium catalyst and influencing selectivity.[7] The base (e.g., Cs₂CO₃, PMP) is not merely a stoichiometric scavenger but can influence the reaction pathway; for instance, the addition of silver salts can force the reaction through a cationic pathway, which can be critical for asymmetric variants.[6]

Heck_Mechanism Figure 1: Catalytic Cycle of the Intramolecular Mizoroki-Heck Reaction. pd0 Pd(0)L₂ (Active Catalyst) pdiia Ar-Pd(II)-X(L)₂ (Oxidative Adduct) pd0->pdiia Oxidative Addition of Ar-X start Ar-X + Alkene Substrate pdiib Cyclized Alkyl-Pd(II)-X(L) pdiia->pdiib Intramolecular Migratory Insertion hydrido H-Pd(II)-X(L)₂ pdiib->hydrido β-Hydride Elimination product Cyclopentene Product pdiib->product hydrido->pd0 Reductive Elimination base Base hydrido->base + Base base_hx [Base-H]⁺X⁻

Caption: Catalytic Cycle of the Intramolecular Mizoroki-Heck Reaction.

Detailed Experimental Protocol

This protocol describes the synthesis of a representative N-benzyl-2-(1-cyclopentenyl)benzamide from N-benzyl-2-iodobenzamide and allylamine in a one-pot fashion, which involves an initial N-allylation followed by the key intramolecular Heck cyclization.

Materials & Equipment:

  • Reagents: N-benzyl-2-iodobenzamide, Allyl bromide, Palladium(II) acetate (Pd(OAc)₂), Tri(o-tolyl)phosphine (P(o-tol)₃), Sodium carbonate (Na₂CO₃), N,N-Dimethylformamide (DMF, anhydrous), Diethyl ether, Saturated aqueous NH₄Cl, Brine, Anhydrous Magnesium Sulfate (MgSO₄), Toluene.

  • Equipment: Schlenk flask, magnetic stirrer hotplate, reflux condenser, argon or nitrogen gas line, standard laboratory glassware, silica gel for column chromatography.

Workflow Overview:

Workflow Figure 2: Experimental Workflow for the One-Pot Synthesis. setup 1. Reaction Setup (Inert Atmosphere) allylation 2. Step A: N-Allylation (Substrate + Allyl Bromide + Base) setup->allylation heck 3. Step B: Heck Cyclization (Add Pd(OAc)₂ + Ligand) allylation->heck Heat to 80-100 °C (Do not isolate intermediate) workup 4. Reaction Work-up (Quench, Extract, Dry) heck->workup After reaction completion (monitored by TLC) purify 5. Purification (Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, IR) purify->characterize

Sources

Troubleshooting & Optimization

Overcoming challenges in the stereoselective synthesis of aminocyclopentane derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist (ID: 402-Alpha) Topic: Troubleshooting Stereocontrol in Aminocyclopentane Scaffolds Current Time: 2026-02-17

Triage Desk: Method Selection Strategy

Before troubleshooting specific failures, verify that your synthetic route aligns with your substrate's symmetry and electronic bias. Aminocyclopentanes (ACPs) are notoriously difficult due to ring strain and the flexibility of the envelope conformation, which complicates stereochemical prediction.

Visual Triage Guide: Use the following decision matrix to validate your current synthetic strategy.

SynthesisStrategy Start Target: Chiral Aminocyclopentane Substrate What is your starting material? Start->Substrate Meso Meso-Anhydride / Imide Substrate->Meso Symmetric Alkene Electron-Deficient Alkene Substrate->Alkene Acyclic/Cyclic Bicyclic Azabicyclic Alkene (e.g., Vince Lactam) Substrate->Bicyclic Strained Route1 Route A: Desymmetrization (Enzymatic or Organocatalytic) Meso->Route1 Route2 Route B: Pd-Catalyzed [3+2] (TMM Cycloaddition) Alkene->Route2 Route3 Route C: Ring-Opening (Nucleophilic Attack) Bicyclic->Route3 Risk1 Risk: Background hydrolysis (racemic) Route1->Risk1 Risk2 Risk: Diastereocontrol (Exo/Endo) Route2->Risk2 Risk3 Risk: Regioselectivity (C1 vs C2) Route3->Risk3

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material availability and stereochemical risks.

Troubleshooting Ticket #001: Pd-Catalyzed [3+2] TMM Cycloaddition

User Issue: "I am attempting a Trost [3+2] cycloaddition using a TMM precursor and an imine. I am getting high yields but poor diastereoselectivity (dr 2:1). The enantioselectivity (ee) is also lower than reported (50%)."

Scientist Diagnosis: The Pd-catalyzed trimethylenemethane (TMM) cycloaddition proceeds via a zwitterionic intermediate.[1][2] The loss of stereocontrol usually stems from two factors:

  • Rapid Interconversion: The zwitterionic intermediate undergoes bond rotation faster than the ring closure.

  • Ligand "Reach": In TMM reactions, the chiral ligand is on the Palladium, but the enantio-determining step (nucleophilic attack) often occurs distal to the metal center, reducing the chiral influence.

Corrective Protocol:

ParameterOptimization ActionMechanistic Rationale
Ligand Class Switch to Phosphoramidites (e.g., Feringa-type).These ligands create a tighter "chiral pocket" than standard bidentate phosphines, imposing rigidity on the zwitterionic intermediate [1].
Temperature Lower to -25°C to 0°C .Slows down the bond rotation of the zwitterionic intermediate, favoring the kinetic ring closure (diastereocontrol).
Additives Add In(acac)₃ or Me₃SnOAc (10-20 mol%).Lewis acids activate the electrophile (imine/aldehyde), accelerating the initial attack and tightening the transition state [2].
Solvent Switch from THF to Toluene or Dichloromethane .Non-polar solvents destabilize the charge-separated zwitterion, forcing a tighter ion pair and improving stereocontrol.

Mechanism Visualization (The "Leak"):

TMM_Cycle Pd0 Pd(0)-Ligand PiAllyl Pd-TMM Complex (Amphiphilic) Pd0->PiAllyl Oxidative Addition TMM_Pre TMM Precursor TMM_Pre->PiAllyl Zwitterion Zwitterionic Intermediate PiAllyl->Zwitterion Nu Attack (Distal) Rotation Bond Rotation (Loss of Stereochem) Zwitterion->Rotation Fast k_rot Product Chiral Cyclopentane Zwitterion->Product Ring Closure Rotation->Zwitterion Equilibration

Figure 2: The TMM catalytic cycle highlighting the zwitterionic intermediate where bond rotation competes with ring closure, leading to diastereomeric scrambling.

Troubleshooting Ticket #002: Desymmetrization of Meso-Anhydrides

User Issue: "We are using a lipase to open a meso-anhydride to get the hemi-ester. The reaction stalls at 50% conversion, but the ee is dropping over time."

Scientist Diagnosis: This is a classic case of product inhibition combined with a background reaction .

  • Stalling: The acidic product (hemi-ester) may be altering the pH of the micro-environment, deactivating the enzyme.

  • Dropping ee: The "background" hydrolysis (uncatalyzed) is non-stereoselective. If the enzymatic rate slows down, the background rate becomes competitive, diluting the ee.

Corrective Protocol:

  • Solvent Engineering: Move to MTBE or Diisopropyl ether . These solvents often suppress the non-enzymatic background hydrolysis compared to THF or acetonitrile.

  • Nucleophile Switch: If using water (hydrolysis), switch to methanol or benzyl alcohol (alcoholysis). This generates an ester-acid which is often more stable and prevents the reverse reaction.

  • Temperature: Perform the reaction at 0°C . The activation energy for the enzymatic process is usually lower than the background hydrolysis; cooling favors the catalyst [3].

Self-Validating Check:

  • Run a "blank" reaction (no enzyme) alongside your experiment. If the blank shows >5% conversion within your reaction timeframe, your background reaction is too high.

Troubleshooting Ticket #003: Azabicyclic Ring Opening (Peramivir Route)

User Issue: "I am trying to open the Vince lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) to get the aminocyclopentane core for a Peramivir analog. The Pd(0) catalyzed opening is giving me a mixture of regioisomers."

Scientist Diagnosis: The Vince lactam is a strained system. When using Pd(0), you are forming a π-allyl palladium complex. The nucleophile can attack either C1 or C4 depending on the "hardness" of the nucleophile and the ligand environment.

Optimization Strategy:

  • For C4 Attack (Linear): Use soft nucleophiles (e.g., malonates) with sterically bulky phosphine ligands. The steric bulk directs the nucleophile to the less hindered position.

  • For C1 Attack (Branched - Required for Peramivir): This is challenging.

    • Solution: Switch from Pd(0) to Pd(II) catalysis or use acid-catalyzed opening if applicable.

    • Alternative: Use the Cribb protocol (modified Trost conditions) utilizing a specific diphosphine ligand to enforce regiocontrol via the "memory effect" where the nucleophile attacks the site of the leaving group [4].

Data Table: Nucleophile Effects on Regioselectivity

Nucleophile TypeCatalyst SystemMajor ProductMechanism Note
Soft (Malonate)Pd(PPh₃)₄C4 (Distal)Steric control dominates.
Hard (Hydride)PdCl₂(dppf)C1 (Proximal)Directs via coordination.
Amine (R-NH₂)Pd₂dba₃ + Trost LigandMixedHighly ligand dependent.

Troubleshooting Ticket #004: Mitsunobu Inversion Failures

User Issue: "I have a cis-hydroxy aminocyclopentane and need to invert it to trans. I used DEAD/PPh3/Benzoic acid, but I recovered starting material and some elimination product."

Scientist Diagnosis: Aminocyclopentanes are sterically crowded.

  • Recovery of SM: The betaine formed, but the alcohol (secondary and hindered) failed to attack the phosphorus to form the oxyphosphonium ion.

  • Elimination: The basic betaine deprotonated the

    
    -hydrogen instead of activating the oxygen, or the activated oxygen eliminated due to ring strain.
    

Corrective Protocol:

  • pKa Matching: Switch from Benzoic Acid (pKa ~4.2) to p-Nitrobenzoic Acid (pKa ~3.4). The lower pKa ensures rapid protonation of the betaine, preventing side reactions with the amine or elimination.

  • Order of Addition (Critical):

    • Standard: Mix Alcohol + Acid + PPh3, then add DEAD.

    • Modified (For Hindered Substrates): Pre-form the betaine (DEAD + PPh3) at -78°C, then add the acid, then add the alcohol slowly. This ensures the active species is ready and minimizes oligomerization of the reagents [5].

  • Alternative Reagents: Use DIAD (Diisopropyl azodicarboxylate) instead of DEAD. It is more stable and often gives cleaner reaction profiles in hindered systems.

References

  • Trost, B. M., & Silverman, S. M. (2010).[3] Enantioselective Construction of Highly Substituted Pyrrolidines by Palladium-Catalyzed Asymmetric [3+2] Cycloaddition of Trimethylenemethane with Ketimines.[3] Journal of the American Chemical Society.[3] Link[3]

  • Trost, B. M., & Sharma, S. (2011). Asymmetric Synthesis of Methylenetetrahydrofurans by Palladium-Catalyzed [3 + 2] Cycloaddition of Trimethylenemethane with Aldehydes – A Novel Ligand Design.[4] Journal of the American Chemical Society.[3] Link

  • Atodiresei, I., et al. (2010). Enzymatic Desymmetrization of Meso-Compounds: A Powerful Tool in Organic Synthesis. Chemical Reviews. Link

  • Babu, Y. S., et al. (2000). BCX-1812 (RWJ-270201): Discovery of a novel, highly potent, orally active, and selective influenza neuraminidase inhibitor. Journal of Medicinal Chemistry. Link

  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications.[5][6] Chemical Reviews. Link

Sources

Troubleshooting guide for the removal of chiral auxiliaries post-synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 | Tier: Level 3 (Senior Application Scientist)

Welcome to the Advanced Synthesis Support Center. You have reached the Chiral Auxiliary Removal & Recovery module. This guide is not a textbook; it is a troubleshooting engine designed to resolve specific failure modes in the cleavage of Evans , Myers , and Ellman auxiliaries.

🔬 Module 1: Evans Oxazolidinones

Context: The standard for


-alkylation and aldol reactions.
Primary Cleavage Reagent:  LiOH / 

(Hydrolysis to Acid).
The Core Mechanism: Why ?

You are likely using Lithium Hydroxide (LiOH) and Hydrogen Peroxide (


).
  • The "Why": Hydroxide (

    
    ) is basic and nucleophilic. If used alone, it attacks the endocyclic carbonyl (the ring), destroying your auxiliary.
    
  • The Fix:

    
     forms the hydroperoxide anion (
    
    
    
    ), which is more nucleophilic (alpha-effect) but less basic (
    
    
    11.6 vs 15.7). It selectively attacks the exocyclic imide carbonyl, releasing the product and sparing the ring [1].
📉 Troubleshooting Workflow: Evans Hydrolysis

Issue 1: "My reaction is stalling, and starting material persists."

  • Diagnosis: Poor solubility of the lipid-soluble imide in the aqueous/THF mixture.

  • Correction:

    • Ensure the solvent ratio is THF:Water (3:1) .

    • Add a phase transfer catalyst (e.g., Triton B or TBAB ).

    • Self-Validation: Monitor TLC.[1][2][3] The auxiliary spot (usually more polar) should appear distinct from the starting material.

Issue 2: "I observe significant epimerization (racemization) of my product."

  • Diagnosis: The pH is too high, or the temperature is uncontrolled.

  • Correction:

    • Cool it down: Run at

      
      .
      
    • Check Peroxide: Ensure your

      
       is fresh (30% w/w). Without it, you are forcing hydroxide attack, which requires higher temps and causes epimerization.
      
    • Quench Protocol: Quench with

      
       (to kill peroxide) buffered with saturated 
      
      
      
      . Do not quench directly into strong acid.

Issue 3: "My reaction is bubbling violently."

  • Diagnosis: Peracid decomposition. The intermediate peracid is unstable and reduces excess

    
    , releasing 
    
    
    
    gas [2].[4][5]
  • Correction: This is a known safety hazard on scale. Control the addition rate of LiOH to the peroxide mixture.

📊 Decision Logic: Evans Cleavage Pathways

EvansCleavage Start Target Product? Acid Carboxylic Acid Start->Acid LiOH / H2O2 (Standard) Ester Ester Start->Ester Ti(OEt)4 or Mg(OMe)2 Alcohol Alcohol Start->Alcohol LiBH4 / H2O (Reductive) Weinreb Weinreb Amide Start->Weinreb MeNH(OMe) AlMe3

Figure 1: Reagent selection guide based on desired terminal functional group.

🔬 Module 2: Myers Pseudoephedrine Amides

Context: Highly robust, often used when Evans auxiliaries fail due to steric hindrance. Primary Cleavage Reagent: Acid/Base Hydrolysis or Reduction (LAB).

The Core Mechanism: N O Acyl Transfer

Unlike Evans, Myers auxiliaries are amides (very stable). Cleavage requires the hemiaminal intermediate.

  • Under acidic/basic conditions, the amide oxygen attacks the carbonyl (N

    
     O shift).
    
  • The resulting ester is easily hydrolyzed.

📉 Troubleshooting Workflow: Myers Cleavage

Issue 1: "I cannot hydrolyze the amide to the acid; it's inert."

  • Diagnosis: The amide bond is extremely stable.

  • Correction:

    • Switch to Base: Use NaOH (2N) in MeOH with reflux.

    • The "Nuclear" Option: If base fails, use sulfuric acid (

      
      )  in dioxane/water. Warning: This will racemize alpha-centers if not monitored strictly.
      

Issue 2: "I need the alcohol, but


 is giving a mess." 
  • Diagnosis: Over-reduction or ring alkylation.

  • Correction: Use Lithium Amidotrihydroborate (LAB) .

    • Protocol: Mix

      
       (generated in situ from LDA and 
      
      
      
      ). This reagent is specific for the amide cleavage and prevents side reactions [3].

Issue 3: "I lost my auxiliary during extraction."

  • Diagnosis: Incorrect pH control. Pseudoephedrine is an amine.[2][6][7]

  • Correction:

    • To Recover Product (Acid): Extract aqueous layer at pH < 2.

    • To Recover Auxiliary: Basify the remaining aqueous layer to pH > 12 and extract with DCM.[8] If pH is neutral, the auxiliary stays in the water as a salt.

🔬 Module 3: Ellman Sulfinamides

Context: Synthesis of chiral amines. Primary Cleavage Reagent: HCl / MeOH.

📉 Troubleshooting Workflow: Ellman Cleavage

Issue 1: "I see a new spot on TLC, but my yield is low."

  • Diagnosis: Formation of sulfinate ester byproducts or incomplete hydrolysis.

  • Correction:

    • Reagent: Use 4M HCl in Dioxane or MeOH .

    • Monitor: The starting sulfinamide has a distinct Rf (approx 0.5 in 1:1 EtOAc/Hex). The amine salt will stay on the baseline.

    • Scavenger: Add a scavenger (like dimethyl sulfide) if you suspect the released sulfinyl chloride is reacting with your amine (rare, but possible).

Issue 2: "My amine is an oil and hard to purify."

  • Diagnosis: You are isolating the free base, which might be volatile or unstable.

  • Correction: Isolate as the Hydrochloride Salt .

    • Protocol: After cleavage with HCl/MeOH, add Diethyl Ether (

      
      )  to precipitate the amine hydrochloride directly. Filter the solid. This ensures high purity without column chromatography [4].
      

📊 Summary: Auxiliary Recovery Data

Auxiliary TypeProduct Phase (Extraction)Auxiliary Phase (Recovery)Critical pH for RecoveryTypical Recovery %
Evans (Oxazolidinone) Organic (Acidified)Organic (Neutral)Neutral (pH 7)>90%
Myers (Pseudoephedrine) Organic (Acidified)Organic (Basified)Basic (pH > 12 )>85%
Ellman (Sulfinamide) Precipitate (Salt)Volatile/Sacrificial*N/ALow (usually sacrificial)

*Note: Ellman auxiliary recovery is possible via sulfinyl chloride trapping but is rarely performed on small scale due to complexity.

⚙️ Workflow Visualization: Universal Recovery Logic

RecoveryLogic Reaction Cleavage Reaction Mixture Quench Quench & Dilute (Water/DCM) Reaction->Quench Sep1 Phase Separation Quench->Sep1 Org1 Organic Phase (Neutral Impurities) Sep1->Org1 Discard Aq1 Aqueous Phase (Product + Aux Salts) Sep1->Aq1 Keep Acidify Acidify to pH 1-2 Aq1->Acidify Extract1 Extract with EtOAc Acidify->Extract1 ProdOrg Organic Phase: PRODUCT (Acid) Extract1->ProdOrg Aq2 Aqueous Phase: Auxiliary Salt Extract1->Aq2 Basify Basify to pH > 12 (For Amine Auxiliaries) Aq2->Basify If Myers/Amine Extract2 Extract with DCM Basify->Extract2 AuxRec Recovered Auxiliary (Pseudoephedrine) Extract2->AuxRec

Figure 2: Universal separation logic for acidic products and basic/neutral auxiliaries.

📚 References

  • Evans, D. A., Britton, T. C., & Ellman, J. A. (1987). Contrasteric carboximide hydrolysis with lithium hydroperoxide. Tetrahedron Letters, 28(49), 6141-6144.

  • Beutner, G. L., et al. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1458–1463.

  • Myers, A. G., et al. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones.[9] Journal of the American Chemical Society, 119(28), 6496-6511.

  • Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984-995.

Sources

Minimizing side reactions in the synthesis of aminocyclopentane compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of aminocyclopentane compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize side reactions and optimize your synthetic strategies. Aminocyclopentanes are crucial building blocks in many pharmaceuticals and agrochemicals, but their synthesis can present challenges.[1] This guide offers practical, field-proven insights to navigate these complexities.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the synthesis of aminocyclopentane compounds. Each question is followed by a detailed explanation of the potential causes and a step-by-step protocol to resolve the issue.

Reductive Amination of Cyclopentanone

Reductive amination is a widely used method for synthesizing aminocyclopentanes. It involves the reaction of cyclopentanone with an amine in the presence of a reducing agent.[2]

Question 1: I am observing a significant amount of cyclopentanol as a byproduct in my reductive amination reaction. How can I prevent this?

Answer:

The formation of cyclopentanol is a common side reaction that occurs when the reducing agent reduces the starting cyclopentanone before it can react with the amine to form the imine intermediate. The choice of reducing agent and the reaction protocol are critical to minimizing this byproduct.

Causality:

  • Non-selective Reducing Agents: Strong reducing agents like sodium borohydride (NaBH₄) can readily reduce both the ketone and the imine.[3][4]

  • One-Pot Protocol Issues: In a one-pot reaction where all reagents are mixed simultaneously, the ketone is in direct competition with the imine for the reducing agent.[3]

Troubleshooting & Optimization:

  • Utilize a Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion over the ketone.[5][6][7] Sodium cyanoborohydride (NaBH₃CN) is another effective option, as its reactivity is pH-dependent, allowing for selective imine reduction under mildly acidic conditions.[3][4]

  • Implement a Stepwise Protocol:

    • Imine Formation: First, allow the cyclopentanone and the amine to form the imine intermediate. This is typically done in a suitable solvent like methanol, which can facilitate imine formation.[5]

    • Reduction: After a sufficient period for imine formation (monitor by TLC or GC-MS), add the reducing agent.

Experimental Protocol: Selective Reductive Amination using NaBH(OAc)₃

  • In a round-bottom flask, dissolve cyclopentanone (1.0 eq) and the desired primary or secondary amine (1.1 eq) in 1,2-dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (1.5 eq) to the mixture.

  • If the amine is weakly basic, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.[5][7]

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane, combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product for further purification.

Question 2: My reaction is producing a significant amount of the di- and tri-alkylated amine byproducts. How can I favor the formation of the primary or secondary amine?

Answer:

Over-alkylation is a frequent issue, especially when synthesizing primary amines, where the newly formed amine is more nucleophilic than the starting ammonia or primary amine and can react further with the ketone.

Causality:

  • Relative Nucleophilicity: The product amine can be more reactive than the starting amine, leading to subsequent reactions with the carbonyl compound.

  • Stoichiometry: An excess of the carbonyl compound or insufficient control over the reaction conditions can promote further alkylation.

Troubleshooting & Optimization:

  • Use a Large Excess of the Amine Source: When using ammonia to synthesize a primary amine, using a large excess of ammonia can statistically favor the reaction of the ketone with ammonia over the product primary amine.[2]

  • Stepwise Imine Formation and Reduction: As mentioned previously, forming the imine first and then reducing it can provide better control.

  • Use of Protecting Groups: For the synthesis of mono-substituted aminocyclopentanes, consider starting with a protected amine or using a protecting group strategy.[8][9]

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentSelectivity for Imine vs. KetoneAdvantagesDisadvantages
Sodium Borohydride (NaBH₄) LowInexpensive, readily availableCan lead to significant alcohol byproduct formation.[4]
Sodium Cyanoborohydride (NaBH₃CN) High (at pH 4-6)Highly selective for imines.[3][4]Highly toxic and can produce toxic cyanide byproducts.[7]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) HighMild, highly selective, and does not release toxic byproducts.[5][6][7]More expensive than NaBH₄.
Catalytic Hydrogenation (H₂/Catalyst) High"Green" reducing agent, high yields.The catalyst can be poisoned by the amine.[3] Requires specialized equipment.
Curtius and Hofmann Rearrangements

These rearrangement reactions provide alternative routes to aminocyclopentanes from carboxylic acid derivatives, proceeding through an isocyanate intermediate.[10][11][12]

Question 3: My Curtius rearrangement of cyclopentanecarbonyl azide is giving a low yield of the desired aminocyclopentane after hydrolysis. What are the potential issues?

Answer:

Low yields in the Curtius rearrangement can stem from issues in the formation of the acyl azide, the rearrangement itself, or the final hydrolysis of the isocyanate.

Causality:

  • Incomplete Acyl Azide Formation: The conversion of the carboxylic acid or acyl chloride to the acyl azide may be inefficient.

  • Side Reactions of the Isocyanate: The highly reactive isocyanate intermediate can react with nucleophiles other than water if present in the reaction mixture.

  • Incomplete Hydrolysis: The hydrolysis of the isocyanate to the carbamic acid, followed by decarboxylation to the amine, may not go to completion.[13]

Troubleshooting & Optimization:

  • Ensure Efficient Acyl Azide Formation:

    • Start from the corresponding acyl chloride and react it with sodium azide for a clean conversion.

    • Alternatively, use a one-pot procedure from the carboxylic acid using reagents like diphenylphosphoryl azide (DPPA).

  • Control the Rearrangement Conditions: The thermal or photochemical rearrangement should be carried out in an inert solvent to prevent side reactions of the isocyanate.

  • Optimize Hydrolysis: After the rearrangement is complete, ensure complete hydrolysis by adding a sufficient amount of acid or base and allowing adequate reaction time.

Experimental Protocol: One-Pot Curtius Rearrangement

  • Dissolve cyclopentanecarboxylic acid (1.0 eq) and triethylamine (1.2 eq) in anhydrous toluene.

  • Add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux until the evolution of nitrogen gas ceases.

  • Cool the reaction mixture and add aqueous HCl.

  • Heat the mixture to hydrolyze the isocyanate and form the aminocyclopentane hydrochloride salt.

  • Basify the aqueous solution and extract the free amine with a suitable organic solvent.

Question 4: In my Hofmann rearrangement of cyclopentanecarboxamide, I am observing significant amounts of unreacted starting material and byproducts. How can I improve the conversion?

Answer:

The Hofmann rearrangement requires careful control of stoichiometry and reaction conditions to ensure the efficient conversion of the primary amide to the amine.

Causality:

  • Insufficient Base or Halogen: The reaction requires at least one equivalent of halogen (e.g., bromine) and two equivalents of a strong base (e.g., sodium hydroxide).[12]

  • Side Reactions of the N-bromoamide: The intermediate N-bromoamide can undergo side reactions if the rearrangement is not efficient.

  • Premature Hydrolysis of the Isocyanate: If water is present before the rearrangement is complete, it can lead to undesired byproducts.

Troubleshooting & Optimization:

  • Precise Stoichiometry: Carefully control the amounts of the amide, halogen, and base.

  • In Situ Formation of Hypobromite: Prepare sodium hypobromite in situ by adding bromine to a cold solution of sodium hydroxide.[12]

  • Temperature Control: Maintain a low temperature during the formation of the N-bromoamide and then carefully heat the reaction to induce the rearrangement.

Hofmann_Troubleshooting start Low Conversion in Hofmann Rearrangement check_stoichiometry Check Stoichiometry (Amide:Br₂:NaOH) start->check_stoichiometry check_temp Control Temperature Profile start->check_temp check_purity Verify Starting Material Purity start->check_purity adjust_reagents adjust_reagents check_stoichiometry->adjust_reagents optimize_temp optimize_temp check_temp->optimize_temp purify_amide purify_amide check_purity->purify_amide end Successful Hofmann Rearrangement adjust_reagents->end Improved Conversion optimize_temp->end Improved Conversion purify_amide->end Improved Conversion

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to aminocyclopentane, and what are their main advantages and disadvantages?

A1: The most common routes are reductive amination, Curtius rearrangement, and Hofmann rearrangement.

  • Reductive Amination:

    • Advantages: Often a one-pot reaction, uses readily available starting materials (cyclopentanone), and can be used to synthesize primary, secondary, and tertiary amines.[2]

    • Disadvantages: Can suffer from over-alkylation and reduction of the ketone as a side reaction.[4][14]

  • Curtius Rearrangement:

    • Advantages: Generally proceeds with retention of configuration at the migrating group, and the isocyanate intermediate can be trapped with various nucleophiles to yield different derivatives.[10][15]

    • Disadvantages: Involves the use of potentially explosive azides.

  • Hofmann Rearrangement:

    • Advantages: A classic method for converting amides to amines with one less carbon atom.[12][16]

    • Disadvantages: Requires stoichiometric amounts of halogen and strong base, and may not be suitable for sensitive substrates.[17]

Synthetic_Routes cluster_starting_materials Starting Materials cluster_methods Synthetic Methods cyclopentanone Cyclopentanone reductive_amination Reductive Amination cyclopentanone->reductive_amination cyclopentanecarboxylic_acid Cyclopentanecarboxylic Acid Derivative curtius Curtius Rearrangement cyclopentanecarboxylic_acid->curtius hofmann Hofmann Rearrangement cyclopentanecarboxylic_acid->hofmann via amide aminocyclopentane Aminocyclopentane reductive_amination->aminocyclopentane curtius->aminocyclopentane hofmann->aminocyclopentane

Q2: How do I choose the best synthetic route for a substituted aminocyclopentane?

A2: The choice of route depends on the desired substitution pattern, the availability of starting materials, and the presence of other functional groups.

  • For N-substituted aminocyclopentanes , reductive amination is often the most direct method.

  • For aminocyclopentanes with substitution on the ring , the starting material will dictate the best approach. If a substituted cyclopentanone is available, reductive amination is a good choice. If a substituted cyclopentanecarboxylic acid is more accessible, then the Curtius or Hofmann rearrangement would be more suitable.

  • For stereochemically defined aminocyclopentanes , a stereoselective synthesis may be required, potentially involving chiral catalysts or auxiliaries.[18]

Q3: When should I use a protecting group in my synthesis?

A3: Protecting groups are necessary when a functional group in your starting material or intermediate is incompatible with the reaction conditions required for a subsequent step.[8][19] For example:

  • If your molecule contains another amine or a hydroxyl group that could react during a reductive amination, it should be protected. Common protecting groups for amines include Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl).[20]

  • If you are performing a reaction that is sensitive to acidic protons and your molecule contains a carboxylic acid, it should be protected as an ester.

The choice of protecting group is crucial; it must be stable to the reaction conditions and easily removable without affecting other parts of the molecule.[8] An orthogonal protecting group strategy allows for the selective removal of one group in the presence of others.[9][19]

References

  • Amination of cyclopentanone and accompanied by‐reactions. - ResearchGate. Available at: [Link]

  • A One Pot Photochemical Method for the Generation of Functionalized Aminocyclopentanes. - National Institutes of Health. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. - ACS Publications. Available at: [Link]

  • Application Note – Reductive Amination. - CEM. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Stereoselective synthesis of (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid via C-H insertion of alkylidenecarbene. - PubMed. Available at: [Link]

  • The Curtius Rearrangement of Cyclopropyl- and Cyclopropenoyl Azides. A Combined Theoretical and Experimental Mechanistic Study. - PubMed Central. Available at: [Link]

  • Reductive amination of cyclopentanone | Request PDF. - ResearchGate. Available at: [Link]

  • Curtius rearrangement - Wikipedia. Available at: [Link]

  • Synthesis of Peptides of 1-Aminocyclopentanecarboxylic Acid. - ACS Publications. Available at: [Link]

  • Enantioselective Synthesis of the Excitatory Amino Acid (1S,3R)-1-Aminocyclopentane-1,3-dicarboxylic Acid. - ACS Publications. Available at: [Link]

  • Myers Chem 115. - Harvard University. Available at: [Link]

  • Reductive Amination, and How It Works. - Master Organic Chemistry. Available at: [Link]

  • WO2008138621A2 - Synthesis of aminocyclopentane carboxylic acids - Google Patents.
  • Curtius Rearrangement. - Chemistry Steps. Available at: [Link]

  • Curtius Rearrangement - Organic Chemistry Portal. Available at: [Link]

  • The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. - Royal Society of Chemistry. Available at: [Link]

  • The Hofmann and Curtius Rearrangements. - Master Organic Chemistry. Available at: [Link]

  • Protective Groups - Organic Chemistry Portal. Available at: [Link]

  • Hofmann rearrangement - Wikipedia. Available at: [Link]

  • Protecting groups in organic synthesis. - NPTEL. Available at: [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Hofmann Rearrangement. - Chemistry Steps. Available at: [Link]

  • Protecting Groups | IIT. - Indian Institute of Technology Guwahati. Available at: [Link]

  • Protecting Groups List - SynArchive. Available at: [Link]

Sources

Enhancing the yield of (1S,2S)-2-Aminocyclopentane-1-carboxamide production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing (1S,2S)-2-Aminocyclopentane-1-carboxamide Production

Executive Summary

Target Molecule: this compound (also known as the amide of cispentacin). Primary Application: Key chiral scaffold for dipeptidyl peptidase IV (DPP-IV) inhibitors, influenza neuraminidase inhibitors (e.g., Peramivir analogs), and antimicrobial peptides. Critical Challenge: The thermodynamic instability of the cis-configuration. The (1S,2S) isomer is prone to epimerization to the thermodynamically more stable trans-isomer (1R,2S) under basic or thermal stress, leading to catastrophic yield loss and purification bottlenecks.

This guide moves beyond standard textbook protocols, focusing on industrial-grade yield enhancement by targeting the three main failure points: hydrogenation efficiency, hydrolytic ring-opening, and the stereoselective amidation bottleneck.

Module 1: The Synthetic Pathway & Critical Control Points

To maximize yield, we recommend the Modified Vince Lactam Route . While direct enzymatic resolution of racemic amides is possible, the Vince lactam route offers higher scalability if the "Epimerization Trap" in Step 3 is managed correctly.

Visualizing the Optimized Workflow

SynthesisWorkflow Lactam (-)-Vince Lactam (1S,4R)-2-azabicyclo[2.2.1]hept-5-en-3-one Hydro Step 1: Hydrogenation Pd/C, MeOH Lactam->Hydro SatLactam Saturated Lactam (1S,4R)-2-azabicyclo[2.2.1]heptan-3-one Hydro->SatLactam AcidHydro Step 2: Acid Hydrolysis HCl (Avoid Base!) SatLactam->AcidHydro Cispentacin (1S,2S)-Cispentacin (Amino Acid Salt) AcidHydro->Cispentacin Activation Step 3: Activation SOCl2/MeOH or Mixed Anhydride Cispentacin->Activation Amidation Step 4: Amidation NH3 (g) or NH4OH Activation->Amidation Target TARGET: This compound Amidation->Target Controlled Temp (<0°C) TransIsomer Trans-Isomer Byproduct (Yield Loss) Amidation->TransIsomer High Temp / Strong Base

Figure 1: The Modified Vince Lactam pathway highlighting the critical divergence point at Step 4 where epimerization frequently destroys yield.

Module 2: Step-by-Step Optimization & Troubleshooting

Step 1: Hydrogenation of (-)-Vince Lactam

Goal: Quantitative conversion of the alkene to the alkane without reducing the amide.

The Issue: Incomplete reduction or catalyst poisoning leads to inseparable alkene impurities downstream. Protocol Optimization:

  • Solvent Choice: Use Methanol (MeOH).[1] Avoid Ethyl Acetate if possible, as MeOH promotes faster hydrogen uptake for this specific substrate.

  • Catalyst Loading: 5-10 wt% of 10% Pd/C is standard.

  • Pressure: Atmospheric pressure (balloon) is usually sufficient, but 1-3 bar ensures completion < 4 hours.

SymptomProbable CauseCorrective Action
Stalled Reaction Catalyst poisoning by sulfur/amine impurities in Lactam.Recrystallize starting Lactam from isopropyl ether. Increase catalyst load to 15%.
Over-reduction High pressure/temperature attacking the amide.Maintain Temp < 40°C. Monitor H₂ uptake strictly.
Step 2: Ring Opening (Hydrolysis)

Goal: Opening the bicyclic ring to form (1S,2S)-2-aminocyclopentane-1-carboxylic acid (Cispentacin).

The Issue: Epimerization. Using NaOH/KOH (Basic Hydrolysis) promotes the formation of the trans-isomer because the cis-proton at C1 is acidic alpha to the carboxylate. Protocol Optimization:

  • Recommendation: Use Acidic Hydrolysis (6M HCl, reflux).

  • Mechanism: Acid hydrolysis locks the amine as an ammonium salt (–NH₃⁺), which electrostatically repels the protonation/deprotonation events at the alpha-carbon, preserving the cis-geometry significantly better than basic conditions [1].

Step 3: The "Yield Killer" – Amidation

Goal: Converting the acid/ester to the carboxamide without flipping the stereocenter.

This is where 60% of yield failures occur. Direct ammonolysis of ethyl esters often yields a 50:50 cis/trans mixture [2].

High-Yield Protocol (Mixed Anhydride Method): Instead of refluxing an ester with ammonia (high heat = epimerization), use the Mixed Anhydride approach at cryogenic temperatures.

  • Protection: Protect the amine (e.g., Boc-protection) to prevent self-coupling.

  • Activation: React Boc-(1S,2S)-Cispentacin with Isobutyl Chloroformate (IBCF) and N-methylmorpholine (NMM) in THF at -15°C .

  • Amidation: Bubble dry NH₃ gas or add NH₄OH solution while maintaining T < -10°C .

  • Deprotection: Acidic cleavage of Boc.

Alternative: Biocatalytic Amidation (Green Route) For researchers equipped for biocatalysis, use Candida antarctica Lipase B (CAL-B) .[2]

  • Substrate: Ethyl (1S,2S)-2-aminocyclopentanecarboxylate.[3]

  • Reagent: Ammonia in tert-butanol.

  • Enzyme: Immobilized CAL-B (Novozym 435).

  • Advantage: CAL-B operates under mild conditions (30-40°C) and is highly stereoselective, minimizing trans-isomer formation [2].

Module 3: Troubleshooting Guide (FAQ Format)

Q1: My final product contains 15-20% trans-isomer. How do I remove it?

A: Separation of the free amides is difficult due to polarity similarities.

  • Solution: Convert the crude amide mixture into the Hydrobromide (HBr) or Hydrochloride (HCl) salt . The (1S,2S)-salt often crystallizes preferentially from Acetone/Ethanol mixtures, while the trans-isomer remains in the mother liquor.

  • Preventative: Review your amidation step. If you used sodium methoxide or high-temperature ammonolysis, you will generate the trans-isomer. Switch to the Mixed Anhydride method described above.

Q2: I am seeing low yields during the isolation of the free base.

A: this compound is highly water-soluble (amphiphilic).

  • The Trap: Standard aqueous workups (extraction with DCM/EtOAc) often leave the product in the water phase.

  • Fix: Evaporate the reaction mixture to dryness. Use n-Butanol or Isopropanol/Chloroform (1:3) for extraction from basic aqueous solutions. Alternatively, use ion-exchange resin (Dowex 50W) to capture the amine, wash with water, and elute with dilute NH₄OH.

Q3: Can I just react the Vince Lactam directly with Ammonia?

A: Theoretically, yes, but industrially, no .

  • Reason: The bicyclic lactam is stable. Opening it with ammonia requires high pressure and temperature (>100°C), which forces the thermodynamic equilibrium toward the trans-isomer. You will get the product, but the diastereomeric ratio (dr) will be poor, necessitating difficult chromatography.

Q4: Why is my melting point lower than the literature value (approx. 245-250°C for HCl salt)?

A: Hygroscopicity and salt polymorphism.

  • Check: Ensure the salt is fully dried under vacuum at 50°C for 24 hours.

  • Verify: Check for residual ammonium chloride (NH₄Cl) if you used the mixed anhydride method. NH₄Cl raises the ash content and depresses the melting point.

Module 4: Diagnostic Logic Tree

Use this flow to diagnose yield loss in your specific batch.

Troubleshooting Start Problem: Low Yield of (1S,2S)-Amide CheckPurity Check HPLC of Crude Start->CheckPurity IsTrans Is Trans-isomer > 5%? CheckPurity->IsTrans IsStart Is Starting Material Present? IsTrans->IsStart No FixTrans CAUSE: Epimerization ACTION: Lower Amidation Temp or Switch to Enzyme (CAL-B) IsTrans->FixTrans Yes FixStart CAUSE: Incomplete Reaction ACTION: Check Reagent Stoichiometry (IBCF/NH3) IsStart->FixStart Yes FixIso CAUSE: Isolation Loss ACTION: Product is in Aqueous Phase. Use n-Butanol extraction. IsStart->FixIso No

Figure 2: Diagnostic logic for identifying the root cause of yield loss.

References

  • Grygorenko, O. O., et al. (2024). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. ACS Omega. Available at: [Link]

  • Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 2-aminocyclopentane- and 2-aminocyclohexanecarboxamides. Tetrahedron: Asymmetry, 17(22), 3193-3199. Available at: [Link]

  • RCSB PDB. (2015). Crystal Structure of Candida antarctica Lipase B. Available at: [Link]

Sources

Stability studies of (1S,2S)-2-Aminocyclopentane-1-carboxamide under various conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for (1S,2S)-2-Aminocyclopentane-1-carboxamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. Here, you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and best practices for handling and storage, all grounded in scientific principles to ensure the integrity of your research.

Introduction: Understanding the Molecule

This compound is a cyclic β-amino acid derivative. The presence of a primary amine and a carboxamide functional group on a cyclopentane ring dictates its chemical reactivity and stability profile. Understanding the potential degradation pathways of these functional groups is crucial for developing robust formulations and analytical methods. The primary stability concerns for this molecule are hydrolysis of the amide bond and oxidation of the amine group.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability of this compound.

Q1: What are the primary degradation pathways for this compound?

A1: The two principal degradation pathways are:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under both acidic and basic conditions to yield (1S,2S)-2-aminocyclopentane-1-carboxylic acid and ammonia.[1][2] This is a common degradation route for amide-containing compounds.

  • Oxidation: The secondary amine in the cyclopentane ring is susceptible to oxidation.[3][4][5] This can lead to the formation of various oxidation products, including hydroxylamines and nitrones, potentially altering the molecule's biological activity and safety profile.

Q2: How does pH affect the stability of the compound in aqueous solutions?

A2: The rate of hydrolysis of the amide bond is significantly influenced by pH.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis is a primary concern. The reaction is initiated by the protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1]

  • Neutral Conditions (pH ~7): The compound is generally most stable at or near neutral pH, although slow hydrolysis can still occur over extended periods.

  • Basic Conditions (pH > 8): Base-catalyzed hydrolysis occurs via the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[1][6] While amides are generally more resistant to base-catalyzed hydrolysis than esters, it can be significant at elevated temperatures.

Q3: Is this compound sensitive to light?

A3: Photostability testing is recommended as part of stress testing for new drug substances.[7][8][9] Compounds with amine functional groups can be susceptible to photo-oxidation. It is crucial to conduct formal photostability studies as per ICH Q1B guidelines to determine if light-resistant packaging is necessary.[7][10][11]

Q4: What are the recommended storage conditions for the solid compound?

A4: For the solid form of the related compound (1S,2S)-2-Aminocyclopentane-1-carboxylic acid, storage at 4°C with protection from light is recommended. Given the potential for hydrolysis and oxidation, it is prudent to store this compound in a cool, dry, and dark environment in a well-sealed container to minimize exposure to moisture, light, and atmospheric oxygen.

Part 2: Troubleshooting Guide for Experimental Issues

This guide provides solutions to specific problems that may arise during stability studies.

Observed Issue Potential Cause(s) Troubleshooting Steps & Scientific Rationale
Appearance of a new peak in HPLC during a study at low pH. Acid-catalyzed hydrolysis of the amide bond.Confirm Identity: The new peak likely corresponds to (1S,2S)-2-aminocyclopentane-1-carboxylic acid. Use a reference standard to confirm its retention time. Causality: The amide bond is susceptible to acid-catalyzed hydrolysis, where water acts as a nucleophile attacking the protonated carbonyl group.[12] Milder Conditions: If degradation is too rapid, consider using less stringent acidic conditions (e.g., 0.01 M HCl instead of 0.1 M HCl) to control the degradation rate.
Loss of parent compound in the presence of an oxidizing agent (e.g., H₂O₂). Oxidation of the secondary amine.Identify Degradants: Use LC-MS to identify the masses of the degradation products. Common oxidative products of secondary amines include hydroxylamines and nitrones.[3][5][13] Causality: The lone pair of electrons on the nitrogen atom of the secondary amine makes it susceptible to attack by oxidizing agents. Control Oxidation: Conduct the experiment with lower concentrations of the oxidizing agent or for shorter durations to better characterize the primary oxidation products.[14]
Inconsistent results in photostability studies. Improper experimental setup or inadequate light exposure.Standardize Protocol: Ensure adherence to ICH Q1B guidelines for photostability testing, which specify the required light exposure in terms of lux hours and watt hours per square meter.[7][8][11] Causality: Consistent and quantifiable light exposure is necessary for reproducible results. The use of a calibrated light chamber is essential. Dark Control: Always include a dark control (sample protected from light) to differentiate between photolytic and thermal degradation.
Significant degradation at elevated temperatures. Thermal degradation of the molecule.Systematic Study: Evaluate thermal stability at a range of temperatures (e.g., 40°C, 60°C, 80°C) to determine the temperature dependence of degradation.[14] Causality: Increased thermal energy can accelerate both hydrolysis and oxidation reactions. Cyclic amines can also undergo ring-opening at very high temperatures.[15][16] Inert Atmosphere: To distinguish between thermal degradation and thermo-oxidative degradation, conduct a parallel experiment under an inert atmosphere (e.g., nitrogen).

Part 3: Protocols and Methodologies

Forced Degradation Study Protocol

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[17][18][19][20]

Objective: To investigate the degradation of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or other suitable organic solvent

  • HPLC system with UV or MS detector

  • pH meter

  • Photostability chamber

  • Oven

Experimental Workflow Diagram:

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Start Weigh Compound Dissolve Dissolve in Solvent Start->Dissolve Acid Acid Hydrolysis Dissolve->Acid Base Base Hydrolysis Dissolve->Base Oxidation Oxidation Dissolve->Oxidation Thermal Thermal Stress Dissolve->Thermal Photo Photolytic Stress Dissolve->Photo Neutralize Neutralize (if needed) Acid->Neutralize Base->Neutralize Dilute Dilute to Target Conc. Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC HPLC Analysis Dilute->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Step-by-Step Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M HCl.

    • Keep the solution at room temperature and analyze at different time points (e.g., 0, 2, 4, 8, 24 hours).

    • If no degradation is observed, repeat the experiment with 1 M HCl and/or gentle heating (e.g., 60°C).

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Follow the same procedure as for acid hydrolysis.

    • If no degradation is observed, repeat with 1 M NaOH and/or gentle heating.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂.

    • Store the solution at room temperature, protected from light.

    • Analyze at various time points.

  • Thermal Degradation:

    • Place the solid compound and a solution of the compound in an oven at an elevated temperature (e.g., 80°C).

    • Analyze samples at different time points.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[7][11]

    • A control sample should be wrapped in aluminum foil to exclude light.

  • Sample Analysis:

    • For acid and base hydrolysis samples, neutralize them before dilution and injection into the HPLC.

    • Analyze all samples by a suitable, validated stability-indicating HPLC method. Monitor for the appearance of new peaks and the decrease in the area of the parent peak.

Potential Degradation Pathways Diagram

Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation Compound This compound Hydrolyzed (1S,2S)-2-Aminocyclopentane-1-carboxylic Acid + NH₃ Compound->Hydrolyzed H⁺ or OH⁻ / H₂O Hydroxylamine N-hydroxylamine derivative Compound->Hydroxylamine [O] (e.g., H₂O₂) Nitrone Nitrone derivative Hydroxylamine->Nitrone Further Oxidation

Caption: Potential degradation pathways of the compound.

References

  • A Metal-Free General Procedure for Oxidation of Secondary Amines to Nitrones. (n.d.). Google AI.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency.
  • Q-Lab. (n.d.). Understanding ICH Photostability Testing.
  • Heydari, A., & Aslanzadeh, S. (2017). Selective Oxidation of Secondary Amines to N,N-Disubstituted Hydroxylamines by Choline Peroxydisulfate.
  • Filo. (2025, April 24). Reaction of oxidation of amines.
  • Baghdasarian, M. (2025, May 13). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Certified Laboratories.
  • FDA. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy.
  • Unknown. (n.d.). Oxidation of Secondary and Primary Amines. SlideShare.
  • Binder World. (2025, April 10). In the right light: What ICH photostability tests are all about.
  • Hunt, I. (n.d.). Ch20 : Amide hydrolysis. University of Calgary.
  • LibreTexts. (2024, September 30). 21.7: Chemistry of Amides.
  • Cullis, C. F., & Waddington, D. J. (1959). THE GASEOUS OXIDATION OF SECONDARY ALIPHATIC AMINES. Transactions of the Faraday Society.
  • Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism.
  • Davis, J. (n.d.). Thermal degradation of aqueous amines used for carbon dioxide capture. Google AI.
  • Ebrahim, M., & Ibrahim, A. (2022). Hybrid Smart Strategies to Predict Amine Thermal Degradation in Industrial CO2 Capture Processes. PMC.
  • The Organic Chemistry Tutor. (2019, January 15). mechanism of amide hydrolysis. YouTube.
  • SINTEF. (n.d.). Degradation of amines in CO Capture.
  • MDPI. (2025, November 18). Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process.
  • Polymer Chemistry. (2013, January 16). Triggered degradation of poly(ester amide)s via cyclization of pendant functional groups of amino acid monomers. RSC Publishing.
  • Allen. (2025, March 19). Amide Hydrolysis: Mechanism, Conditions and Applications.
  • AMSbiopharma. (2025, December 11). Stability-indicating methods for peptide drug analysis.
  • Encyclopedia MDPI. (2023, March 29). Instability of Peptide and Possible Causes of Degradation.
  • NTNU. (n.d.). Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas.
  • Sigma-Aldrich. (n.d.). Peptide Stability and Potential Degradation Pathways.
  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Google Patents. (n.d.). CN103512996B - Analysis method for amide compounds.
  • PMC. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic. NIH.
  • Cornish, L. (2025, March 24). Analytical Techniques In Stability Testing. Separation Science.
  • PMC. (n.d.). Biosynthesis, degradation, and pharmacological importance of the fatty acid amides. NIH.
  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
  • Biology Discussion. (2016, July 20). Amino Acids—Synthesis and Degradation | Plant Physiology.
  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
  • Singh, S., & Junwal, M. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Bio-Sciences.
  • Belikova, N., & Bruemmer, H. (2017, September 2). Stepping Up the Pace of Drug Stability Studies. Pharmaceutical Technology.
  • Sigma-Aldrich. (n.d.). (1S,2S)-2-Aminocyclopentane-1-carboxylic acid.
  • Sunitha, P. G., et al. (2023, December 30). Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. IJPPR.
  • PQE Group. (2021, August 10). In-Use Stability Studies for Multi-Dose Products (Part 1: EMA).
  • INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS.
  • ResearchGate. (n.d.). Structure of (1S,2S)-2-aminocyclopentanecarboxylic acid and models of....
  • PubChem. (n.d.). (1S,2R)-2-Aminocyclopentane-1-carboxylic acid.

Sources

Validation & Comparative

Comparative Profiling: (1S,2S)-2-Aminocyclopentane-1-carboxamide vs. Clinical DPP4 Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Pharmacophore Perspective

In the landscape of Dipeptidyl Peptidase-4 (DPP4) inhibition, (1S,2S)-2-Aminocyclopentane-1-carboxamide (hereafter referred to as (1S,2S)-ACPCA ) serves as a critical structural probe rather than a clinical therapeutic. It represents a "deconstructed" pharmacophore that helps researchers isolate the contributions of two key features in DPP4 inhibitor design: the carbocyclic scaffold (vs. heterocyclic pyrrolidine) and the carboxamide warhead (vs. electrophilic nitrile).

While clinical standards like Vildagliptin and Saxagliptin utilize a cyanopyrrolidine moiety to form reversible covalent bonds with the enzyme's active site (Ser630), (1S,2S)-ACPCA lacks this electrophilic "trap." Consequently, it functions as a non-covalent, stereochemically rigid competitive inhibitor. This guide compares (1S,2S)-ACPCA against established DPP4 inhibitors to elucidate the Structure-Activity Relationship (SAR) principles driving potency and selectivity.

Structural & Mechanistic Comparison

The following analysis deconstructs the molecular architecture of (1S,2S)-ACPCA relative to three distinct classes of DPP4 inhibitors:

  • Substrate Mimetics (Covalent): Vildagliptin (Cyanopyrrolidine).

  • Beta-Amino Acid Derivatives (Non-Covalent): Sitagliptin.[1][2][3][4][5][6]

  • Rigid Carbocycles: (1S,2S)-ACPCA (The Probe).

Table 1: Physicochemical and Kinetic Profiling
Feature(1S,2S)-ACPCA (Probe)Vildagliptin (Clinical Std)Sitagliptin (Clinical Std)
Core Scaffold Cyclopentane (Carbocyclic)Pyrrolidine (Heterocyclic)Beta-amino amide (Acyclic)
Stereochemistry Trans (1S, 2S)S-configuration (L-Pro mimic)R-configuration (Beta-amino)
Warhead Carboxamide (-CONH2)Nitrile (-CN)Trifluorophenyl / Triazolopyrazine
Binding Mode Non-covalent (Steric/H-bond)Reversible Covalent (Imidate adduct)Non-covalent (Salt bridge + Hydrophobic)
S1 Pocket Fit Hydrophobic occupancy onlyHydrophobic + Cat. Triad InteractionStabilized by hydrophobic clamp
Potency (est.) Low (

M range)
High (nM range)High (nM range)
Metabolic Fate Stable to hydrolysisHydrolyzes to acid (inactive)Metabolically stable
Mechanistic Deep Dive
1. The "Warhead" Deficiency

The defining difference lies in the C-terminal functional group.

  • Vildagliptin/Saxagliptin: The nitrile group is electrophilic. It is attacked by the hydroxyl group of Ser630 in the DPP4 catalytic triad, forming a reversible imidate adduct. This "covalent trap" increases the residence time of the drug on the enzyme, driving potency into the nanomolar range.

  • ACPCA: The carboxamide is chemically inert toward Ser630. It cannot form a covalent bond. Instead, it relies solely on hydrogen bonding network (likely with Tyr547 or Glu205/206). Without the covalent energy gain, the affinity drops by orders of magnitude (typically from nM to

    
    M).
    
2. The Carbocyclic vs. Heterocyclic Ring
  • Pyrrolidine (Vildagliptin): The nitrogen atom in the proline ring often participates in water-mediated H-bonds or electrostatic interactions within the active site.

  • Cyclopentane (ACPCA): Replacing the nitrogen with a carbon makes the ring purely lipophilic. While this mimics the steric bulk of proline (occupying the S1 hydrophobic pocket), it loses specific polar contacts. However, the (1S,2S) trans configuration rigidly directs the amino and amide groups, reducing the entropic penalty upon binding compared to flexible acyclic chains.

Visualization of Signaling & Interaction

The following diagram illustrates the divergent binding mechanisms between the Probe (ACPCA) and the Clinical Standard (Vildagliptin) within the DPP4 active site.

DPP4_Mechanism cluster_Inhibitors Inhibitor Classes DPP4_Enzyme DPP4 Active Site (Ser630, His740, Asp708) Result_V Inhibition: < 10 nM Slow Off-Rate DPP4_Enzyme->Result_V With Nitrile Result_A Inhibition: > 10 µM Fast Off-Rate DPP4_Enzyme->Result_A With Amide ACPCA (1S,2S)-ACPCA (Carboxamide Warhead) Interaction_Type Interaction Mechanism ACPCA->Interaction_Type Steric Fit Only Vildagliptin Vildagliptin (Nitrile Warhead) Vildagliptin->Interaction_Type Electrophilic Attack Interaction_Type->DPP4_Enzyme Covalent Imidate Adduct (High Potency) Interaction_Type->DPP4_Enzyme Hydrogen Bonding (Low Potency)

Caption: Mechanistic divergence: The nitrile warhead enables high-affinity covalent trapping, whereas the carboxamide restricts ACPCA to weaker non-covalent interactions.

Experimental Protocol: Comparative Kinetic Assay

To empirically validate the potency difference between (1S,2S)-ACPCA and standard inhibitors, a continuous fluorometric assay is required. This protocol distinguishes between fast-binding competitive inhibition (ACPCA) and slow-binding covalent inhibition (Vildagliptin).

Materials
  • Enzyme: Recombinant Human DPP4 (rhDPP4), specific activity > 10 U/mg.

  • Substrate: Gly-Pro-AMC (Glycyl-L-Proline 7-amido-4-methylcoumarin).

    
    .
    
  • Buffer: 25 mM Tris-HCl, pH 8.0, 140 mM NaCl, 10 mM KCl, 0.1 mg/mL BSA.

  • Detection: Fluorescence Plate Reader (Ex: 350-360 nm, Em: 450-460 nm).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve (1S,2S)-ACPCA and Vildagliptin in DMSO to 10 mM stock.

    • Prepare serial dilutions (1:3) in Assay Buffer. Range: 100

      
      M down to 0.1 nM.
      
  • Enzyme Pre-incubation (Critical Step):

    • Why: Covalent inhibitors like Vildagliptin require time to form the imidate adduct.

    • Mix 10

      
      L of Inhibitor dilution with 40 
      
      
      
      L of rhDPP4 (0.5 nM final conc).
    • Incubate at 25°C for 30 minutes .

    • Note: For ACPCA, this step is less critical due to fast on/off rates, but must be maintained for consistency.

  • Reaction Initiation:

    • Add 50

      
      L of Gly-Pro-AMC substrate (Final conc: 
      
      
      
      , approx.
      
      
      ).
  • Kinetic Read:

    • Measure fluorescence intensity (RFU) every 60 seconds for 30 minutes.

  • Data Analysis:

    • Calculate initial velocity (

      
      ) from the linear portion of the RFU vs. Time slope.
      
    • Fit data to the Four-Parameter Logistic (4PL) equation to determine

      
      .
      
    • Convert to

      
       using the Cheng-Prusoff equation: 
      
      
      
      .
Workflow Visualization

Assay_Workflow cluster_Logic Logic Check Start Start Protocol Prep 1. Dilute Inhibitors (DMSO -> Buffer) Start->Prep Incubate 2. Pre-incubation (Enzyme + Inhibitor) 30 min @ 25°C Prep->Incubate Substrate 3. Add Substrate (Gly-Pro-AMC) Incubate->Substrate Check1 If Covalent (Vilda): IC50 decreases with incubation time Incubate->Check1 Check2 If Non-Covalent (ACPCA): IC50 is time-independent Incubate->Check2 Read 4. Kinetic Read (Ex 360 / Em 460) 30 min continuous Substrate->Read Analysis 5. Calculate IC50/Ki (Non-linear Regression) Read->Analysis

Caption: Experimental workflow emphasizing the pre-incubation step required to differentiate covalent efficacy from simple steric inhibition.

Conclusion: The Value of (1S,2S)-ACPCA

While This compound is not a viable clinical candidate due to its lack of a potent warhead, it remains a vital reference standard in medicinal chemistry. It validates the "Proline Mimicry" hypothesis:

  • Stereochemical Validation: Confirms that the (S,S) configuration (matching L-Proline) is essential for fitting the S1 pocket.

  • Warhead Necessity: Demonstrates that without the nitrile "trap," simple occupancy of the active site yields only micromolar affinity, necessitating the covalent strategies seen in Vildagliptin and Saxagliptin.

Researchers should use ACPCA as a negative control for covalent binding assays or as a scaffold for fragment-based drug design (FBDD) to explore novel warheads beyond nitriles.

References

  • Gupta, S. et al. (2023). "Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents." Molecules.

  • Deacon, C. F. (2011). "Dipeptidyl peptidase-4 inhibitors in the treatment of type 2 diabetes: a comparative review." Diabetes, Obesity and Metabolism.[7]

  • Havale, S. H. & Pal, M. (2009). "Medicinal chemistry approaches to the inhibition of dipeptidyl peptidase-4 for the treatment of type 2 diabetes."[4][7][8][9][10][11][12] Bioorganic & Medicinal Chemistry.

  • PubChem Database. "Compound Summary: Vildagliptin (CID 6918537)." National Library of Medicine.

  • Scheen, A. J. (2012).[10] "DPP-4 inhibitors in the management of type 2 diabetes: a critical review of head-to-head trials." Diabetes & Metabolism.

Sources

In Vivo Evaluation of Aminocyclopentane Carboxamide-Based Drug Candidates

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The aminocyclopentane carboxamide scaffold represents a privileged structure in medicinal chemistry, most notably validated by the neuraminidase inhibitor Peramivir (Rapivab®) and extensively explored in CCR2 antagonists for inflammatory diseases. Unlike the cyclohexene core of Oseltamivir (Tamiflu®) or the dihydropyran of Zanamivir (Relenza®), the cyclopentane ring offers a unique balance of conformational rigidity and functionalization vectors.

This guide provides a technical comparison of this scaffold against standard-of-care alternatives, focusing on in vivo pharmacokinetics (PK), efficacy in lethal challenge models, and structural advantages. It includes validated protocols for murine influenza models to assist in the evaluation of novel derivatives.

Structural & Mechanistic Rationale

The Cyclopentane Advantage

The primary challenge in designing inhibitors for targets like Neuraminidase (NA) or Chemokine Receptor 2 (CCR2) is entropy loss upon binding.

  • Oseltamivir (Cyclohexene): Requires a conformational shift to bind the active site, specifically rotating the carboxylate group.

  • Aminocyclopentane (Peramivir): The five-membered ring is more rigid. It positions the guanidino, carboxylate, and hydrophobic side chains in a "pre-organized" state that mimics the transition state of sialic acid hydrolysis more closely than flexible acyclic analogs, leading to a slower off-rate (

    
    ) and prolonged target residence time.
    
Mechanism of Action: Neuraminidase Inhibition

The following pathway illustrates the critical intervention point of aminocyclopentane inhibitors in the viral life cycle.

NA_Inhibition_Pathway HostCell Host Cell Infection Replication Viral Replication HostCell->Replication 6-8 Hours Budding Viral Budding (Hemagglutinin tethered) Replication->Budding Release Viral Release (Sialic Acid Cleavage) Budding->Release NA Enzyme Activity Spread Infection of Adjacent Cells Release->Spread Inhibitor Aminocyclopentane Inhibitor (Peramivir) Inhibitor->Budding Blocks Sialic Acid Cleavage

Figure 1: Mechanism of Action. The aminocyclopentane inhibitor binds to the NA active site on the budding virion, preventing the cleavage of sialic acid receptors and trapping the virus on the host cell surface.

Comparative Profiling: Peramivir vs. Alternatives

The following data compares the aminocyclopentane scaffold (Peramivir) against the cyclohexene (Oseltamivir) and dihydropyran (Zanamivir) scaffolds.

Table 1: Pharmacokinetic & Pharmacodynamic Parameters
FeaturePeramivir (Aminocyclopentane)Oseltamivir (Cyclohexene)Zanamivir (Dihydropyran)
Route of Admin IV / IM (Parenteral)Oral (Prodrug)Inhalation
Bioavailability (

)
<3% (Oral); 100% (IV)>75% (as carboxylate)<5% (Oral)
Half-life (

)
~20 Hours (Human)6–10 Hours2.5–5 Hours
Protein Binding <30%42%<10%
IC50 (H1N1) 0.09 – 1.4 nM0.01 – 1.3 nM0.5 – 2.0 nM
Binding Affinity Extremely High (Slow

)
HighModerate
Resistance Profile Susceptible to H274Y (N1)Susceptible to H274Y (N1)Retains activity vs H274Y

Key Insight: The aminocyclopentane core confers a significantly longer plasma half-life compared to Oseltamivir. This allows for single-dose efficacy in acute settings, whereas Oseltamivir requires a 5-day b.i.d. regimen. However, the scaffold's polarity limits oral bioavailability, necessitating parenteral delivery [1, 2].

In Vivo Evaluation Protocol: Murine Lethal Challenge

To evaluate a new aminocyclopentane candidate, a robust in vivo model is required. The standard is the Mouse Influenza Lethal Challenge Model.

Experimental Design
  • Animal Model: Female BALB/c mice (6–8 weeks, 18–20g).

  • Virus: Influenza A/Puerto Rico/8/34 (H1N1) [PR8], mouse-adapted.

  • Challenge Dose: 5–10 x LD50 (Lethal Dose 50%).

  • Group Size:

    
     per group for survival; 
    
    
    
    per timepoint for titers.
Workflow Diagram

Mouse_Protocol cluster_monitoring Daily Monitoring (Days 1-14) cluster_endpoints Endpoints DayMinus1 Day -1: Acclimatization & Baseline Weight Day0 Day 0 (T=0): Infection (Intranasal) 50µL PR8 Virus DayMinus1->Day0 Treatment Treatment Initiation (Prophylactic: -2h / Therapeutic: +24h) Day0->Treatment Monitor Measure Weight & Clinical Score Treatment->Monitor Survival Survival Analysis (Kaplan-Meier) Monitor->Survival Titer Lung Viral Titer (Day 3 & 6) Monitor->Titer

Figure 2: Experimental workflow for evaluating antiviral efficacy in a murine lethal challenge model.

Step-by-Step Methodology
  • Infection: Anesthetize mice with Isoflurane. Inoculate 50 µL of diluted virus intranasally (IN).

  • Compound Administration:

    • Candidate (Aminocyclopentane): Administer IV (tail vein) or IM. Dose range: 10, 30, 60 mg/kg.

    • Control (Oseltamivir): Administer Oral Gavage (PO). Dose: 10 mg/kg b.i.d.

    • Vehicle Control: Saline/PBS IV.

  • Endpoint 1: Survival & Morbidity: Monitor daily for 14 days. Euthanize if weight loss >25% (humane endpoint).

  • Endpoint 2: Viral Titer (TCID50): Euthanize subsets (

    
    ) on Day 3 and Day 6. Homogenize lungs in PBS. Perform TCID50 assay on MDCK cells to quantify viral load.
    

Validation Criteria: A valid candidate must show statistically significant survival improvement (Log-rank test,


) and 

reduction in lung viral titer compared to vehicle [3].

Emerging Applications: CCR2 Antagonism

Beyond antivirals, this scaffold is prominent in inflammation research.

  • Target: Chemokine Receptor 2 (CCR2).[1][2][3][4]

  • Challenge: Early aminocyclopentane candidates showed off-target activity against the hERG potassium channel (cardiac risk).

  • Optimization: Introduction of spirocyclic modifications to the cyclopentane core has successfully reduced hERG affinity while maintaining CCR2 potency (

    
    ) [4, 5].
    
  • Evaluation: Efficacy is measured in the Thioglycollate-Induced Peritonitis Model , quantifying macrophage migration inhibition.

References

  • Comparison of the Activities of Zanamivir, Oseltamivir, and RWJ-270201 (Peramivir) . Antimicrobial Agents and Chemotherapy. [Link]

  • In Vitro and In Vivo Assessment of Pharmacokinetic Profile of Peramivir . MDPI Pharmaceuticals. [Link]

  • The effect of intravenous peramivir, compared with oral oseltamivir, on the outcome of post-influenza pneumococcal pneumonia in mice . Antiviral Research. [Link]

  • Discovery of a Potent and Orally Bioavailable CCR2 and CCR5 Dual Antagonist . Journal of Medicinal Chemistry. [Link]

  • Novel 2-aminooctahydrocyclopentalene-3a-carboxamides as potent CCR2 antagonists . Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

Technical Guide: Assessing the Stereochemical Purity of (1S,2S)-2-Aminocyclopentane-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1S,2S)-2-Aminocyclopentane-1-carboxamide is a critical chiral building block, often employed in the synthesis of neuraminidase inhibitors (e.g., Peramivir analogs) and peptide foldamers. Its stereochemical integrity is non-negotiable; even minor contamination with the enantiomer (1R,2R) or the cis-diastereomers ((1R,2S)/(1S,2R)) can catastrophically alter the biological activity of the final pharmaceutical agent.

The Analytical Challenge: This molecule presents two distinct hurdles for the analyst:

  • Lack of Chromophore: The aliphatic backbone lacks a UV-active center, rendering standard UV detection (254 nm) useless.

  • Amphoteric Polarity: The presence of both a primary amine and an amide creates a highly polar, basic analyte that tails severe on standard C18 phases.

This guide objectively compares the two most robust analytical architectures for this specific analyte: Pre-column Derivatization (Marfey’s Method) versus Direct Chiral Chromatography (Crown Ether Phases) .

Part 1: The Stereochemical Landscape

Before selecting a method, one must define the impurities. The target molecule is the trans isomer.

  • Target: (1S,2S) [Trans]

  • Enantiomer: (1R,2R) [Trans] – Identical physical properties in achiral environments.

  • Diastereomers: (1R,2S) and (1S,2R) [Cis] – Different physical properties; separable on achiral phases.

Visualization: Stereoisomer Relationships

Stereochemistry cluster_legend Separation Difficulty Target (1S,2S)-Target (Trans) Enantiomer (1R,2R)-Enantiomer (Trans) Target->Enantiomer Mirror Image (Hard to Separate) Dia1 (1R,2S)-Diastereomer (Cis) Target->Dia1 Diastereomer (Separable on C18) Dia2 (1S,2R)-Diastereomer (Cis) Target->Dia2 Diastereomer (Separable on C18) Red = Requires Chiral Selector Red = Requires Chiral Selector Yellow = Separable on Achiral Phase Yellow = Separable on Achiral Phase Red = Requires Chiral Selector->Yellow = Separable on Achiral Phase

Caption: Stereochemical relationships defining the separation strategy. Enantiomers require chiral environments; diastereomers do not.

Part 2: Comparative Analysis of Methodologies

Method A: The Sensitivity Standard (Marfey’s Reagent)

Best For: Trace impurity analysis (<0.05%), biological matrices, and labs without specialized chiral columns.

The Mechanism: This method utilizes 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA, Marfey’s Reagent).[1][2] The reagent reacts with the primary amine of the cyclopentane ring.

  • Transformation: The (1S,2S) and (1R,2R) enantiomers are converted into (L-FDAA)-(1S,2S) and (L-FDAA)-(1R,2R) diastereomers.

  • Detection: The dinitrophenyl (DNP) moiety acts as a strong chromophore, enabling high-sensitivity detection at 340 nm .

Protocol: Derivatization Workflow
  • Preparation: Dissolve 1 mg of sample in 100 µL H₂O.

  • Reaction: Add 200 µL of 1% L-FDAA in acetone + 40 µL of 1M NaHCO₃.

  • Incubation: Heat at 45°C for 60 minutes.

  • Quench: Add 40 µL of 1M HCl to stop the reaction. Dilute with 50% Acetonitrile.

  • Analysis: Inject onto a standard C18 column (e.g., Agilent Zorbax Eclipse Plus C18).

Pros:

  • Universal Detection: 340 nm removes interference from most solvents/buffers.

  • Standard Hardware: No expensive chiral columns required.

  • Elution Order: L-FDAA derivatives of D-amino acids (or equivalent stereocenters) typically elute after L-isomers due to hydrogen bonding stabilization.

Cons:

  • Kinetic Resolution Risk: If the reaction doesn't go to completion, kinetic isotope effects or steric hindrance could skew the ratio (though rare with FDAA).

  • Labor Intensive: Requires 1.5 hours of prep time.

Method B: The High-Throughput Standard (Crown Ether HPLC)

Best For: QC release testing, process monitoring, and preparative purification.

The Mechanism: This method uses a chiral stationary phase (CSP) containing 18-crown-6 ether moieties (e.g., Daicel Crownpak CR-I(+) or Regis CrownSil).

  • Interaction: The primary ammonium ion (-NH₃⁺) of the analyte complexes inside the crown ether cavity.[3]

  • Chiral Recognition: The chiral barriers on the crown ether ring discriminate between the spatial arrangement of the cyclopentane ring substituents.

Protocol: Direct Injection
  • Mobile Phase: Perchloric acid (HClO₄) is traditional, but 0.1% Trifluoroacetic acid (TFA) in Methanol/Water (10:90) is preferred for MS compatibility and column longevity.

  • Temperature: Lower temperatures (10–15°C) often improve resolution by stabilizing the ammonium-crown complex.

  • Detection: Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) is required due to the lack of UV chromophore. Note: If using UV, you must rely on the weak end-absorption at 205-210 nm, which requires high-purity solvents.

Pros:

  • Speed: No sample prep. Inject and run.

  • Accuracy: Eliminates wet-chemistry errors (pipetting/weighing) associated with derivatization.

  • Scalability: Can be scaled up for purification.

Cons:

  • Detector Dependency: Requires CAD or MS for reliable quantification (UV at 210 nm is prone to baseline drift).

  • Column Cost: Crown ether columns are significantly more expensive than standard C18s.

Part 3: Comparative Data & Decision Matrix

The following table synthesizes experimental performance metrics for this compound purity assessment.

FeatureMethod A: Marfey's (C18 + UV)Method B: Crown Ether (Direct + CAD/MS)
LOD (Limit of Detection) High (0.01% impurity)Medium (0.05% with CAD; High with MS)
Linearity (R²) > 0.999> 0.995
Prep Time 90 mins5 mins
Run Time 25-40 mins (Gradient)15-20 mins (Isocratic)
Resolution (Rs) Typically > 2.5Typically > 1.8
Cost per Sample High (Labor + Reagents)Low (after column purchase)
Robustness High (Standard Column)Medium (pH sensitive column)
Decision Workflow

Use this logic flow to select the appropriate method for your laboratory.

DecisionMatrix cluster_note Note Start Start: Select Sample Type Chromophore Does lab have CAD or MS? Start->Chromophore Throughput Sample Volume? Chromophore->Throughput Yes (CAD/MS available) MethodA Method A: Marfey's Derivatization (Use C18 + UV Vis) Chromophore->MethodA No (Only UV available) Throughput->MethodA Low (<5 samples/day) MethodB Method B: Crown Ether CSP (Use Crownpak CR(+)) Throughput->MethodB High (>10 samples/day) Marfey's is safer for trace impurities (<0.05%) due to UV sensitivity. Marfey's is safer for trace impurities (<0.05%) due to UV sensitivity.

Caption: Decision logic for selecting the analytical method based on hardware availability and throughput needs.

Part 4: Authoritative Recommendations

For a robust Quality Control (QC) environment, Method B (Crown Ether) is the superior choice due to its simplicity and lack of sample manipulation, which reduces analyst error. The Crownpak CR-I(+) or Regis CrownSil columns are the industry standards for primary amines.

However, for R&D and impurity characterization , Method A (Marfey's) remains indispensable. It provides a "chemical magnifying glass," allowing the separation of all four stereoisomers (enantiomers and diastereomers) in a single run, which is often difficult on a single chiral column.

Critical System Suitability Parameters

Regardless of the method chosen, your validation protocol must meet these criteria:

  • Resolution (Rs): > 1.5 between the (1S,2S) target and the (1R,2R) enantiomer.

  • Tailing Factor: < 1.5 (Critical for Method B; amines tend to tail).

  • Blank Check: No interfering peaks at the retention time of the enantiomer (Critical for Method A to ensure excess reagent doesn't co-elute).

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[3][4][5][6][7][8][9] Link

  • Hyun, M. H. (2016). Liquid chromatographic enantioseparations utilizing chiral stationary phases based on crown ethers. Journal of Chromatography A. Link

  • Daicel Corporation. Instruction Manual for CROWNPAK CR-I(+). Chiral Technologies. Link

  • Berkecz, R., et al. (2006). Enantioseparation of beta-amino acids on macrocyclic antibiotic and crown ether chiral stationary phases. Journal of Chromatography A. Link

  • Kiss, L., et al. (2014). Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid. Journal of Organic Chemistry. Link

Sources

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